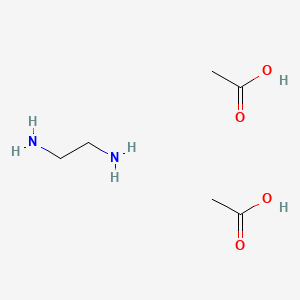

Ethylenediamine diacetate

Descripción

Historical Context of EDDA Research

The study of ethylenediamine (B42938) diacetate and its related compounds has evolved over time, driven by its utility in various chemical applications. Early research highlighted its role as a catalyst. For instance, the use of ethylenediammonium diacetate as an effective catalyst for the Henry reaction was a notable development in its research history. mdma.ch In the field of coordination chemistry, research into platinum complexes with EDDA-type ligands began as an effort to develop new potential anticancer agents, building on the success of existing platinum-based drugs. bg.ac.rs These initial explorations into its catalytic and chelating properties laid the groundwork for its broader investigation and application in subsequent decades.

Academic Significance and Research Trajectory of EDDA

The academic significance of Ethylenediamine diacetate has grown considerably, with its research trajectory expanding into diverse scientific fields. patsnap.com In organic synthesis, EDDA is recognized as an inexpensive and effective catalyst for a wide range of reactions, including Knoevenagel condensations, domino reactions, and various multicomponent reactions to create biologically significant molecules. researchgate.netresearchgate.net Its catalytic activity has been demonstrated in the synthesis of complex structures such as aurones, tetrahydroquinolines, and chromenes. researchgate.netnih.govchemicalbook.com

The research focus has also intensified in the biomedical and biochemical fields. patsnap.com Due to its strong metal-chelating properties, EDDA is being investigated for its potential in treating conditions associated with metal ion imbalance, such as neurodegenerative diseases. patsnap.compatsnap.com Its ability to sequester metal ions that can catalyze the formation of reactive oxygen species makes it a subject of interest in antioxidant research. patsnap.compatsnap.com Furthermore, its role as a ligand in the development of novel platinum-based anticancer agents continues to be an active area of study. bg.ac.rs More recent applications have emerged in analytical chemistry, where EDDA is used as a volatile buffer in native mass spectrometry to enhance the resolution of protein complexes.

Propiedades

IUPAC Name |

acetic acid;ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2.2C2H4O2/c3-1-2-4;2*1-2(3)4/h1-4H2;2*1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXQBSJDTDGBHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.C(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10436235 | |

| Record name | Ethylenediamine diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38734-69-9 | |

| Record name | Ethylenediamine diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of Ethylenediamine Diacetate

Laboratory-Scale Synthesis

In a laboratory setting, EDDA is typically prepared by reacting ethylenediamine with acetic acid in a 1:2 molar ratio. mdma.ch The process involves dissolving ethylenediamine in a dry, inert solvent such as diethyl ether. mdma.chorgsyn.org A solution of glacial acetic acid in diethyl ether is then added slowly to the stirred ethylenediamine solution. mdma.ch To manage the exothermic nature of the reaction, the mixture is often kept in an ice bath at a low temperature, around 4°C. mdma.ch The reaction is allowed to proceed for an extended period, typically around 14 hours, to ensure the complete formation of the diacetate salt. orgsyn.org The resulting white, crystalline product is collected by filtration, washed with ether, and can be further purified by recrystallization from a solvent like methanol. mdma.chorgsyn.org This method generally achieves high yields, often reported to be between 75% and 83%. mdma.chorgsyn.org

| Parameter | Laboratory Scale Details |

| Reactants | Ethylenediamine, Acetic acid (1:2 molar ratio) |

| Solvent | Diethyl ether |

| Temperature | Approximately 4 °C |

| Reaction Time | ~14 hours |

| Purification | Recrystallization from methanol |

| Typical Yield | 75-83% |

This table summarizes the typical parameters for the laboratory-scale synthesis of EDDA based on available research. mdma.chorgsyn.org

Industrial-Scale Production

The industrial-scale production of EDDA adheres to the same fundamental chemical principle as the laboratory method but is adapted for large-volume manufacturing. The reaction is conducted in large, specialized reactors that allow for precise control over key process parameters like temperature, pressure, and mixing speed to optimize both yield and product purity. While some processes may be solvent-free or use minimal solvent, temperature control remains critical to prevent side reactions. Due to enhanced heat transfer and efficient mixing in industrial reactors, the reaction time is often significantly shorter than on a laboratory scale. Purification of the crude product is typically achieved through crystallization or distillation to remove any impurities and residual solvents, ensuring consistent product quality.

Coordination Chemistry of Ethylenediamine Diacetate

Chelation Mechanism and Ligand Properties

The chelating ability of EDDA is central to its function, enabling it to bind to metal ions through multiple donor atoms. This process involves the formation of stable, ring-like structures known as chelate rings.

Denticity and Coordination Modes of EDDA

EDDA is typically classified as a tetradentate ligand, meaning it can bind to a central metal ion through four donor atoms. ontosight.ai The term denticity refers to the number of donor groups in a ligand that attach to the central metal atom. wikipedia.org In the case of EDDA, these donor atoms are the two nitrogen atoms of the ethylenediamine (B42938) backbone and one oxygen atom from each of the two carboxylate groups. ontosight.ai This multidentate nature allows EDDA to form more stable complexes than analogous monodentate ligands, which only bind through a single point. wikipedia.orguwimona.edu.jm

The coordination of EDDA to a metal center can result in different geometric isomers. For instance, in octahedral complexes, the four donor atoms of EDDA can arrange in a plane, leading to a trans isomer, or they can occupy adjacent positions, resulting in cis-α and cis-β isomers. wikipedia.org The specific coordination mode adopted can be influenced by factors such as the nature of the metal ion and the presence of other ligands in the coordination sphere. wikipedia.org While often acting as a tetradentate ligand, there have been conflicting reports suggesting it can also exhibit bidentate coordination, highlighting the need for detailed speciation studies.

Role of Nitrogen and Oxygen Donor Atoms in Metal Binding

The stability of metal-EDDA complexes arises from the coordinate bonds formed between the metal ion and the nitrogen and oxygen donor atoms of the ligand. ontosight.ai The nitrogen atoms, being part of the ethylenediamine backbone, and the oxygen atoms of the carboxylate groups act as Lewis bases, donating electron pairs to the metal ion, which acts as a Lewis acid. libretexts.orglibretexts.org

The relative affinity of the nitrogen and oxygen donors for a particular metal ion can influence the geometry and stability of the resulting complex. researchgate.netmdpi.com Generally, nitrogen donors are considered softer bases than oxygen donors. libretexts.org This difference in hardness/softness can affect the coordination preference with different metal ions according to the Hard and Soft Acids and Bases (HSAB) principle. The interplay between the nitrogen and oxygen donor atoms allows EDDA to form stable complexes with a wide range of metal ions. ontosight.ai

Chelate Effect and Thermodynamic Stability of Metal-EDDA Complexes

The formation of a complex between a metal ion and a multidentate ligand like EDDA is significantly more favorable than the formation of a similar complex with an equivalent number of monodentate ligands. This enhanced stability is known as the chelate effect. uwimona.edu.jmlibretexts.org The chelate effect is primarily an entropy-driven phenomenon. uwimona.edu.jmdalalinstitute.com

When a multidentate ligand replaces several monodentate ligands (often solvent molecules) from the coordination sphere of a metal ion, there is a net increase in the number of free molecules in the system. dalalinstitute.com This increase in the number of independent particles leads to a positive change in entropy (ΔS > 0), which in turn contributes to a more negative Gibbs free energy change (ΔG) for the complexation reaction, making the process more spontaneous. dalalinstitute.comnih.gov

The thermodynamic stability of metal-EDDA complexes is a result of both this favorable entropy change and the enthalpy change (ΔH) associated with the formation of the metal-ligand bonds. nih.govresearchgate.net The formation of multiple chelate rings (in the case of EDDA, typically three five-membered rings) results in a highly stable complex. researchgate.net The stability of these complexes generally increases with the number of chelate rings formed. dalalinstitute.com

Formation and Characterization of Metal-EDDA Complexes

The ability of EDDA to form stable complexes with a variety of transition metals has led to extensive research into their synthesis and characterization.

Transition Metal Complexes (e.g., Co(II), Cu(II), Ni(II), Zn(II), Cr(III), Pt(II)/(IV))

EDDA forms well-defined complexes with a range of transition metal ions. These complexes have been studied for their structural properties and potential applications.

The synthesis of metal-EDDA complexes typically involves the reaction of a metal salt with EDDA in an appropriate solvent. The reaction conditions, such as pH and temperature, can often be adjusted to favor the formation of a specific isomer or to control the coordination environment of the metal ion. umich.eduresearchgate.net

For example, cobalt(III)-EDDA complexes have been synthesized by reacting sodium ethylenediamine-N,N'-diacetato(carbonato)cobaltate(III) with other ligands, or through direct synthesis from cobalt(II) chloride, EDDA, and an oxidizing agent. researchgate.netacs.org The resulting isomers can then be separated using chromatographic techniques. researchgate.net

Similarly, chromium(III) complexes of EDDA and its derivatives have been prepared and characterized. researchgate.netnih.govnih.gov The synthesis of dichloro(4,10-dimethyl-1,4,7,10-tetraazabicyclo[5.5.2]tetradecane)chromium(III) chloride, for instance, involves the reaction of anhydrous CrCl₃ with the ligand in DMF. nih.gov

The synthesis of nickel(II) complexes can be achieved by reacting a nickel(II) salt, such as nickel acetate (B1210297), with the ligand in a suitable solvent like ethanol (B145695) or methanol. mdpi.comjscimedcentral.com In some cases, the solvent itself can play a role in the final product, leading to different complex structures. mdpi.com

The formation of copper(II), zinc(II), and platinum(II)/(IV) complexes with EDDA and related ligands has also been reported. nih.govrsc.orgnih.govresearchgate.net For instance, a series of ternary metal(II) complexes of the type [M(phen)(edda)] (where M = Cu, Co, Zn, Ni) have been synthesized and characterized. rsc.org Platinum(II) complexes containing EDDA have been prepared, and the reactivity of the free carboxylic acid groups can be utilized for further functionalization. nih.gov

The isolation of these complexes often involves techniques such as precipitation by adding a less-polar solvent, followed by filtration and washing. nih.govjscimedcentral.com Recrystallization from a suitable solvent can be used to obtain pure crystalline products suitable for single-crystal X-ray diffraction analysis, which provides definitive structural information. mdpi.com

Below is a table summarizing the synthesis of some transition metal-EDDA complexes:

| Metal Ion | Precursors | Solvent | Key Reaction Conditions | Isolated Complex | Reference |

| Co(III) | CoCl₂·6H₂O, EDDA, PbO₂ | Water | Direct synthesis with oxidation | [Co(edda)(ligand)] | researchgate.net |

| Cr(III) | Anhydrous CrCl₃, ligand | DMF | 50-60 °C, inert atmosphere | [Cr(ligand)Cl₂]Cl | nih.gov |

| Ni(II) | Ni(CH₃COO)₂·2H₂O, ligand | Ethanol/Methanol | Reflux | [Ni(ligand)] or [Ni(ligand)₂] | mdpi.com |

| Cu(II) | Cu(II) salt, EDDA, 1,10-phenanthroline | Not specified | Not specified | [Cu(phen)(edda)] | rsc.org |

| Pt(II) | Not specified | Not specified | Not specified | [Pt(edda)Cl₂] | nih.gov |

Spectroscopic Characterization (IR, UV-Vis, NMR)

The coordination of ethylenediamine diacetate (EDDA) to metal ions has been extensively studied using a variety of spectroscopic techniques, including infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy. These methods provide valuable insights into the binding modes of the ligand and the electronic and structural properties of the resulting complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination environment of EDDA in its metal complexes. The comparison of the IR spectrum of the free ligand with those of its metal complexes reveals shifts in the characteristic vibrational frequencies of the carboxylate and amine groups upon coordination. For instance, in Schiff base complexes derived from ethylenediamine, the strong band characteristic of the azomethine (HC=N–) group in the free ligand shows a significant shift upon complexation with metal ions like Mn(II), Co(II), Ni(II), and Cu(II), indicating the involvement of the azomethine nitrogen in coordination. arabjchem.org Similarly, analysis of the IR spectra of ethylenediamine-di(o-hydroxyphenyl)acetic acid (EHPG), a derivative of EDDA, and its complexes with lanthanide(III) ions has confirmed the hexadentate coordination of the EHPG ligand. bibliotekanauki.plresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the metal complexes and can be used to study complex formation and stoichiometry. The complexation of EDDA and its derivatives with various metal ions, including transition metals and lanthanides, has been characterized by changes in their UV-Vis absorption spectra. scnu.edu.cn For example, studies on the complexation of trivalent lanthanides with N-(2-hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (HEDTA), a related aminopolycarboxylate ligand, have utilized UV-Vis spectroscopy to analyze the coordination modes of the complexes in aqueous solutions. researchgate.net

Structural Elucidation via X-ray Crystallography

Crystal System and Space Group Determination

The crystal structures of numerous metal complexes of EDDA and related ligands have been determined, revealing a variety of crystal systems and space groups. For example, the first-row transition-metal series of tris(ethylenediamine) diacetate complexes, M(en)₃₂, where M is Mn, Fe, Co, Ni, Cu, and Zn, are all isostructural and crystallize in the centrosymmetric triclinic space group P-1. researchgate.netnih.gov A lead(II) complex with ethylenediamine and a bridging acetate group, PbEnAc₂, crystallizes in the monoclinic space group P2₁/c. tandfonline.com The crystal structure of a chromium(III) complex with ethylenediamine-N,N'-diacetate and acetylacetonate, [Cr(edda)(acac)], was determined to be in the monoclinic space group P2₁/c. researchgate.net Similarly, a heterobimetallic Cu-Fe complex containing ethylenediamine and ethylenediaminetetraacetate (B1237979) (EDTA), [Cu(en)₂]₂[{Fe(edta)}₂O]·2H₂O, crystallizes in the monoclinic space group C2/c. rsc.org The copper(II) complex of N,N'-di(2-acetylcyclohexenyl)ethylenediamine crystallizes in the triclinic space group P-1. cdnsciencepub.com

Table 1: Crystal System and Space Group Data for Selected this compound and Related Complexes

| Compound | Crystal System | Space Group | Reference |

| M(en)₃₂ (M = Mn, Fe, Co, Ni, Cu, Zn) | Triclinic | P-1 | researchgate.netnih.gov |

| PbEnAc₂ | Monoclinic | P2₁/c | tandfonline.com |

| [Cr(edda)(acac)] | Monoclinic | P2₁/c | researchgate.net |

| [Cu(en)₂]₂[{Fe(edta)}₂O]·2H₂O | Monoclinic | C2/c | rsc.org |

| Cu(L-2H)·CHCl₃ (L = N,N'-di(2-acetylcyclohexenyl)ethylenediamine) | Triclinic | P-1 | cdnsciencepub.com |

| K[V(eddda)]·2H₂O (eddda = 1,2-diaminoethane-N,N′-diacetate-N,N′-dipropionate) | Monoclinic | P2₁/n | oup.com |

| [V(β-alada)(H₂O)₂]·H₂O (β-alada = N,N-bis(carboxymethyl)-β-alanate) | Orthorhombic | P2₁2₁2₁ | oup.com |

Bond Distances and Angles

Detailed analysis of bond distances and angles from X-ray crystal structures provides insight into the nature of the coordination bonds and the geometry of the complex. In the series of M(en)₃₂ complexes, the M-N bond lengths vary systematically across the first-row transition metals. researchgate.net For the platinum(IV) complex with chelating ethylenediamine, two unidentate acetate units, and two iodine atoms, the Pt-N and Pt-I bond lengths are approximately 2.090 Å and 2.627 Å, respectively, while the Pt-O bond distance is about 2.029 Å. scirp.org In a nickel(II) complex with a tetraazamacrocycle and a chelating acetate, the Ni-O bond lengths are around 2.10 Å, and the Ni-N bond lengths vary, with some being significantly longer than others due to steric constraints of the macrocyclic ligand. mdpi.com The structure of a lead(II) complex, PbEnAc₂, revealed two different types of acetate groups: one cyclic and one bridging, with the bridging acetate linking neighboring lead atoms into polymeric chains. tandfonline.com

Table 2: Selected Bond Distances (Å) and Angles (°) for a Platinum(IV) this compound Complex

| Bond | Distance (Å) | Angle | Degree (°) |

| Pt-N | 2.090 | N-Pt-N | 83.5 |

| Pt-I | 2.627 | O-Pt-O | 178.1 |

| Pt-O | 2.029 | ||

| Data is illustrative and based on typical values found in similar structures. scirp.org |

Lanthanide and Actinide Complexes

The complexation of this compound (EDDA) and its derivatives with lanthanide and actinide ions is of significant interest due to the unique properties of the f-block elements. These complexes have potential applications in various fields, including as NMR/MRI diagnostic probes and in the separation of f-elements.

The coordination chemistry of lanthanides and actinides with aminopolycarboxylate ligands like EDDA and EDTA has been extensively studied. nih.govacademie-sciences.fr Lanthanides readily form stable complexes with these ligands. ubc.canih.gov Similarly, actinides, being hard Lewis acids, also form strong complexes with such chelators. academie-sciences.fr Structural modifications to the basic EDDA framework, such as replacing an acetate arm with a picolinate (B1231196) moiety, can enhance the complexation efficiency for trivalent actinides. inl.gov The introduction of additional nitrogen donor atoms into the aminopolycarboxylate structure can also lead to better differentiation between trivalent actinides and lanthanides. inl.gov

Luminescence Spectroscopy in Lanthanide Complexation

Luminescence spectroscopy is a particularly sensitive technique for studying the coordination environment of certain lanthanide ions, such as europium(III) and terbium(III), which exhibit characteristic luminescence. The luminescence intensity and lifetime of these ions are highly dependent on their immediate coordination sphere. bibliotekanauki.pl

Studies on the complexation of ethylenediaminedi(o-hydroxyphenyl)acetic acid (EHPG) with lanthanide(III) ions have utilized the luminescence of Tb(III) to characterize the complexation process. bibliotekanauki.pl The luminescence lifetime of the Tb(III) ion was measured to determine the hydration number of the complex, which indicated that the EHPG ligand displaces six water molecules from the inner coordination sphere of the Tb(III) ion. bibliotekanauki.pl Furthermore, energy transfer from Tb(III) to Eu(III) in a mixed-metal system was used to confirm the formation of monomeric Tb-EHPG complexes. bibliotekanauki.pl

In another study, the luminescence of a europium complex with a helical ligand derived from ethylenediamine was observed to be strong in the solid state and was maintained in an acetonitrile (B52724) solution. rsc.org The luminescence properties of such complexes can be tuned by modifying the ligand structure. For instance, a series of ligands constructed from bipyridine chromophoric arms attached to an ethylenediamine-N,N-diacetate core have been synthesized to form luminescent lanthanide complexes in water. nih.gov The photophysical properties of these complexes, including their luminescence lifetimes in H₂O and D₂O, provide insights into the number of water molecules coordinated to the lanthanide ion, which is crucial for designing efficient luminescent probes. nih.gov

Hydration Number Determination in Ln-EDDA Systems

The determination of the number of water molecules directly coordinated to a lanthanide ion (Ln³⁺) in an this compound (EDDA) complex, known as the inner-sphere hydration number (q), is crucial for understanding the complex's structure and properties in aqueous solution. Spectroscopic techniques, particularly luminescence lifetime measurements and nuclear magnetic resonance (NMR), are powerful tools for this purpose.

Studies on derivatives of EDDA provide significant insight into the hydration of Ln-EDDA systems. For instance, time-resolved fluorescence studies on Europium (Eu³⁺) complexes with ethylenediamine-N,N'-di(acetylglycine)-N,N'-diacetic acid (EDDAG-DA), an EDDA derivative, revealed a constant inner-sphere hydration number of three. osti.gov This suggests that despite the presence of additional coordinating groups on the pendant arms, three water molecules remain bound to the europium ion. osti.gov

Similarly, ¹⁷O NMR studies on lanthanide complexes with N,N'-bis(2-pyridylmethyl)ethylenediamine-N,N'-diacetic acid (H₂bped), another related ligand, also indicated a hydration number of three. cdnsciencepub.com These findings suggest that for these types of complexes, a total coordination number of nine is maintained across the lanthanide series, with the ligand and three water molecules occupying the coordination sphere. cdnsciencepub.com

It is important to note that the hydration number can be influenced by the "lanthanide contraction"—the gradual decrease in ionic radii across the lanthanide series. In the closely related Ln-EDTA complexes, the coordination number (CN) and, consequently, the number of coordinated water molecules, has been shown to decrease with increasing atomic number. ochemtutor.com For example, earlier lanthanides (Ce-Ho) in EDTA complexes can exhibit a CN of 9, which includes three coordinated water molecules, while later, smaller lanthanides (Er-Lu) may adopt a CN of 8, with only two water molecules. ochemtutor.com This phenomenon, driven by steric factors, likely influences Ln-EDDA systems as well.

| Ln-EDDA Derivative System | Method | Determined Hydration Number (q) | Inferred Coordination Number | Reference |

| Eu-(EDDAG-DA) | Time-Resolved Fluorescence | 3 | - | osti.gov |

| [Ln(bped)]⁺ | ¹⁷O NMR | 3 | 9 | cdnsciencepub.com |

| Ln-EDTA (for comparison) | X-ray Crystallography | 2-3 | 8-9 | ochemtutor.com |

Stability and Thermodynamics of Complex Formation

The formation of a metal-EDDA complex is an equilibrium process characterized by its stability, the energetics of the reaction, and the kinetics of its formation and dissociation. These aspects are fundamental to understanding the behavior of EDDA as a chelating agent.

Determination of Stability Constants (log K) via Potentiometry and Spectrophotometry

The stability of a metal-EDDA complex is quantified by its stability constant (or formation constant, K), which represents the equilibrium constant for the complexation reaction. Higher log K values indicate greater complex stability. Potentiometric titration and spectrophotometry are the primary methods used to determine these constants.

Potentiometry: This technique involves monitoring the pH of a solution containing the metal ion and EDDA as a titrant is added. The resulting titration curve allows for the calculation of the stoichiometry and stability constants of the formed complexes. cdnsciencepub.com For example, potentiometric studies on complexes of EDDA with divalent metal ions like Mn²⁺, Zn²⁺, Cd²⁺, and Pb²⁺ have been used to determine their log K values. kisti.re.kr The method is also widely applied to study more complex systems, such as the formation of ternary complexes where EDDA is the primary ligand and a second, biologically relevant ligand is introduced. cdnsciencepub.com

Spectrophotometry: This method relies on the principle that the formation of a metal complex often leads to a change in the solution's absorption spectrum. ias.ac.in By measuring the absorbance at different metal-to-ligand molar ratios (as in the mole-ratio method or Job's method of continuous variations), the concentration of the colored complex can be determined, from which the stability constant is calculated. ias.ac.inresearchgate.net This technique was used to investigate the equilibrium of the molybdenum(VI) complex with EDDA, identifying a mononuclear species, [MoO₃(EDDA)]²⁻. Advanced computational methods, such as rank annihilation factor analysis, can be applied to spectrophotometric data to resolve complex equilibria and determine formation constants with high accuracy.

The stability constants for several metal-EDDA complexes, determined by these methods, are presented below.

| Metal Ion | log K | Temperature (°C) | Ionic Strength (M) | Method | Reference |

| Cu²⁺ | 16.2 | - | - | Potentiometry | |

| Ni²⁺ | 13.5 | - | - | Potentiometry | |

| Zn²⁺ | 10.99 | 25 | 0.10 (KNO₃) | Potentiometry | kisti.re.kr |

| Pb²⁺ | 10.66 | 25 | 0.10 (KNO₃) | Potentiometry | kisti.re.kr |

| Cd²⁺ | 9.16 | 25 | 0.10 (KNO₃) | Potentiometry | kisti.re.kr |

| Mn²⁺ | 6.87 | 25 | 0.10 (KNO₃) | Potentiometry | kisti.re.kr |

| Fe³⁺ | 15.5 | - | - | - | |

| Mo(VI) (as [MoO₃L]²⁻) | 4.83 (conditional) | 25 | 0.1 (NaClO₄) | Spectrophotometry | |

| Pd(II) | 26.4 | - | - | Replacement Experiments |

Ligand Protonation Constants

This compound (H₂EDDA) is a polyprotic acid that can exist in various protonated forms in solution depending on the pH. The protonation constants (given as pKa values or log K values for the stepwise protonation) describe the acidity of the carboxyl and ammonium (B1175870) groups. These constants are crucial because the protonation state of the ligand directly affects its ability to coordinate with metal ions. kisti.re.kr

EDDA has four protonation sites: two carboxylic acid groups and two amine groups. The protonation constants are typically determined by potentiometric titration. kisti.re.kr Studies have reported four distinct stepwise protonation constants. The first two deprotonations at lower pH correspond to the two carboxylic acid groups, while the subsequent deprotonations at higher pH correspond to the two ammonium groups. kisti.re.kr The presence of the electron-withdrawing carboxylate groups on the nitrogen atoms makes the protons on the amine groups more acidic compared to those in the parent compound, ethylenediamine.

The reported protonation constants for EDDA are summarized in the table below.

| Constant | log K (Stepwise Protonation) | pKa (Stepwise Dissociation) | Conditions | Reference |

| log k₁ | 9.60 | pKa₄ = 9.60 | 25 °C, I=0.10 M (KNO₃) | ochemtutor.comkisti.re.kr |

| log k₂ | 6.51 | pKa₃ = 6.51 | 25 °C, I=0.10 M (KNO₃) | ochemtutor.comkisti.re.kr |

| log k₃ | 2.12 | pKa₂ = 2.12 | 25 °C, I=0.10 M (KNO₃) | ochemtutor.comkisti.re.kr |

| log k₄ | 1.3 | pKa₁ = 1.3 | 25 °C, I=0.10 M (KNO₃) | ochemtutor.comkisti.re.kr |

| pK₄H | 9.35 | pKa₄ = 9.35 | 35 °C, I=0.2 M (KNO₃) | |

| pK₃H | 6.41 | pKa₃ = 6.41 | 35 °C, I=0.2 M (KNO₃) | |

| pK₂H | 1.83 | pKa₂ = 1.83 | 35 °C, I=0.2 M (KNO₃) |

Thermodynamic Parameters (ΔG°, ΔH°, ΔS°) of Complexation

The thermodynamic parameters of complexation—Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°)—provide a complete picture of the driving forces behind metal-EDDA complex formation.

ΔG° (Gibbs Free Energy): This value is directly related to the stability constant (ΔG° = -RTlnK) and indicates the spontaneity of the complexation reaction. A more negative ΔG° corresponds to a more stable complex.

ΔH° (Enthalpy): This represents the heat change during complex formation. A negative ΔH° (exothermic) indicates that the formation of metal-ligand bonds is energetically favorable.

These parameters can be determined experimentally. ΔH° is often measured directly using titration calorimetry, while ΔS° can be calculated using the Gibbs-Helmholtz equation (ΔG° = ΔH° - TΔS°). kisti.re.kr For lanthanide complexes with aminopolycarboxylates, the complexation is often driven by large positive entropy changes resulting from the extensive dehydration of the trivalent metal ions.

Thermodynamic data for the formation of 1:1 complexes between EDDA and several divalent metal ions are provided below.

| Metal Ion | log K | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) | ΔS° (J/mol·K) | Reference |

| Mn²⁺ | 6.87 | -39.2 | -2.9 | +36.3 | +121.8 | kisti.re.kr |

| Zn²⁺ | 10.99 | -62.7 | -24.4 | +38.3 | +128.5 | kisti.re.kr |

| Cd²⁺ | 9.16 | -52.3 | -16.7 | +35.6 | +119.5 | kisti.re.kr |

| Pb²⁺ | 10.66 | -60.8 | -28.0 | +32.8 | +110.1 | kisti.re.kr |

| Calculations performed at T = 298.15 K (25 °C). ΔG° calculated from log K. TΔS° and ΔS° calculated from ΔG° and ΔH°. |

Kinetic Studies of Metal-EDDA Complex Formation

Kinetic studies investigate the rates and mechanisms of the formation and dissociation of metal-EDDA complexes. This information is critical for understanding how quickly these complexes form and how inert they are to substitution reactions. Fast-reaction techniques, such as the temperature-jump relaxation method and the stopped-flow method, are commonly employed for these studies.

The formation of metal complexes with ligands like EDDA generally proceeds through a multi-step mechanism, often described by the Eigen-Wilkins mechanism. kisti.re.kr This involves the rapid formation of an "outer-sphere" complex, where the hydrated metal ion and the ligand are associated but separated by the metal's primary hydration shell. This is followed by a slower, rate-determining step involving the loss of a water molecule from the inner hydration sphere and the formation of the first metal-ligand bond. kisti.re.kr Subsequent ring-closure steps are typically fast.

Kinetic studies have been performed on ternary complexes involving pre-formed metal-EDDA species. For example, the temperature-jump method was used to measure the rate constants and activation parameters for the formation of ternary complexes between N,N-dimethyl(p-pyridin-2-ylazo)aniline (pada) and various cobalt(II) complexes, including Co(II)-EDDA. Similarly, the kinetics of the reaction between 2,2′-bipyridine and the Ni(II)-EDDA complex have been studied using both stopped-flow and temperature-jump techniques.

The rates of these reactions are influenced by the nature of both the metal ion and the ligands involved. The protonation state of the ligand is also a key factor, as the metal ion can react with both the fully deprotonated and partially protonated forms of EDDA, albeit at different rates.

Influence of Ligand Structure and Metal Ion on Complex Stability

The stability of metal-EDDA complexes is governed by a combination of factors related to both the ligand's structure and the properties of the metal ion.

Influence of Ligand Structure:

Chelate Effect: EDDA is a tetradentate ligand, capable of forming multiple chelate rings (three five-membered rings) with a single metal ion. This chelation leads to a significant increase in complex stability compared to analogous complexes with monodentate ligands. The primary driving force is a large positive entropy change (ΔS°) from the release of multiple solvent molecules.

Number of Donor Groups: The stability of aminopolycarboxylate complexes is highly dependent on the number of available donor groups. A comparison of Cu(II) complexes shows that the stability constant for Cu(II)-EDDA (log K ≈ 16) is approximately four log units higher than for Cu(II)-ethylenediamine (log K ≈ 10.5-12), which lacks the two carboxylate donors. researchgate.net This demonstrates the substantial stabilizing contribution of the acetate arms.

Steric Hindrance: The size and shape of the ligand are critical. While EDDA itself is relatively flexible, introducing bulky substituents on the ethylenediamine backbone or the acetate groups can create steric strain, hindering the ligand from achieving an optimal coordination geometry and thus reducing complex stability. Conversely, the specific structure of EDDA is more effective than some other ligands; for instance, it forms significantly more stable complexes than 2,2'-(5-bromo-6-methylpyrimidine-2,4-diyl)bis(azanediyl)dipropanoic acid (BMADA), as the latter is sterically inhibited from acting as a tetradentate ligand with a single metal ion.

Influence of the Metal Ion:

Charge and Size (Charge Density): Generally, metal ions with a higher positive charge and smaller ionic radius form more stable complexes. This is due to the stronger electrostatic attraction between the metal cation and the ligand's donor atoms.

Irving-Williams Series: For high-spin divalent transition metal ions, the stability of their complexes with a given ligand often follows the Irving-Williams series: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺. The data for EDDA complexes with Mn²⁺ (log K = 6.87), Ni²⁺ (log K = 13.5), Cu²⁺ (log K = 16.2), and Zn²⁺ (log K = 10.99) are in good agreement with this trend. kisti.re.kr The unusually high stability of the Cu²⁺ complex is attributed to the additional stabilization afforded by the Jahn-Teller distortion.

Lanthanide Contraction: For lanthanide ions (Ln³⁺), the stability of their EDDA complexes is expected to generally increase with increasing atomic number (decreasing ionic radius) across the series. cdnsciencepub.com However, this trend can be modulated by changes in hydration number and coordination geometry along the series. cdnsciencepub.comochemtutor.com

Catalytic Applications of Ethylenediamine Diacetate

Organic Synthesis Catalysis

EDDA's dual functionality as both a Brønsted acid and base allows it to catalyze a range of important reactions in organic chemistry, simplifying synthetic routes to complex and biologically significant molecules. researchgate.netthieme-connect.com

Ethylenediamine (B42938) diacetate serves as an effective catalyst for the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction between aldehydes or ketones and compounds with active methylene (B1212753) groups. organic-chemistry.org This reaction is crucial for synthesizing electrophilic alkenes, which are key intermediates for various natural products, pharmaceuticals, and polymers. alfa-chemistry.com

Research has demonstrated that EDDA-catalyzed Knoevenagel condensations can be performed efficiently in green solvents like ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF₄). organic-chemistry.orgresearchgate.net This approach not only offers high yields but also allows for the recycling of both the catalyst and the solvent, aligning with the principles of green chemistry. organic-chemistry.org The use of ionic liquids as a medium has been shown to accelerate reaction times and improve yields compared to traditional organic solvents. organic-chemistry.org

A key application of this catalytic system is in the total synthesis of natural products. For instance, the Knoevenagel condensation is a critical step in the synthesis of (+)-granatumine A, a limonoid alkaloid. alfa-chemistry.com In this synthesis, EDDA catalyzes the reaction between an aldehyde and an active methylene compound to form an intermediate that subsequently undergoes an oxa-6π electrocyclization to yield a 2H-pyran derivative. alfa-chemistry.com

Table 1: Examples of EDDA-Catalyzed Knoevenagel Condensations

| Aldehyde/Ketone | Active Methylene Compound | Solvent | Conditions | Yield | Reference(s) |

|---|---|---|---|---|---|

| Various Aromatic and Aliphatic Aldehydes | Malononitrile, Ethyl Cyanoacetate | [bmim]BF₄ | Room Temp | High to Excellent | organic-chemistry.org |

| para-Methoxybenzaldehyde | Malononitrile | [bmim]BF₄ | Not specified | High | researchgate.net |

EDDA has proven to be a highly efficient catalyst for various multicomponent reactions (MCRs), which involve combining three or more reactants in a single pot to form a complex product. tandfonline.com This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation.

EDDA effectively catalyzes the one-pot synthesis of tetrahydroquinoline derivatives through a domino Knoevenagel/hetero-Diels-Alder reaction sequence. researchgate.netlookchem.comdntb.gov.ua This methodology provides a rapid and efficient route to these important heterocyclic scaffolds, which are present in many biologically active compounds. researchgate.net

The reaction typically involves the condensation of 1,3-dicarbonyl compounds with aminobenzaldehydes. researchgate.net EDDA's catalytic role is likely multifaceted; its amine groups can act as Lewis bases to activate the carbonyl groups, facilitating both the initial Knoevenagel condensation and the subsequent intramolecular hetero-Diels-Alder cyclization. researchgate.netlookchem.com This process allows for the construction of novel polycyclic systems containing the tetrahydroquinoline moiety in a single synthetic operation. researchgate.netresearchgate.net

The synthesis of spirooxindoles, a privileged scaffold in medicinal chemistry, can be achieved efficiently through EDDA-catalyzed three-component reactions. thieme-connect.comthieme-connect.com A notable advantage of this method is its compatibility with environmentally benign solvents like water. thieme-connect.comthieme-connect.com The reaction brings together isatins, malononitrile, and a 1,3-dicarbonyl compound in a one-pot procedure. thieme-connect.comthieme-connect.com

Studies have shown that EDDA is a superior catalyst for this transformation in aqueous media compared to other catalysts like p-toluenesulfonic acid or various phase-transfer catalysts. thieme-connect.com For example, using 10 mol% of EDDA in water at 60 °C can yield the desired spirooxindole product in as high as 90% yield within an hour. thieme-connect.com The reaction proceeds via an initial Knoevenagel condensation between the isatin (B1672199) and malononitrile, followed by a Michael addition of the 1,3-dicarbonyl compound and subsequent cyclization. thieme-connect.com

Furthermore, EDDA catalyzes the reaction between isatins, malononitrile, and enaminones to afford spirooxindoles bearing a hexahydroquinoline skeleton, demonstrating the versatility of the catalyst. thieme-connect.com

Table 2: EDDA-Catalyzed Synthesis of Spirooxindole Derivatives

| Isatin Derivative | 1,3-Dicarbonyl Compound | Solvent | Yield | Reference(s) |

|---|---|---|---|---|

| Isatin | Dimedone | Water | 90% | thieme-connect.com |

| 5-Methylisatin | Dimedone | Water | 90% | thieme-connect.com |

| 5-Methylisatin | 1,3-Indandione | Water | 81% | thieme-connect.com |

| 5-Bromoisatin | Dimedone | Water | 89% | thieme-connect.com |

| 5-Bromoisatin | 4-Hydroxycoumarin | Water | 82% | thieme-connect.com |

| Isatin | 3-Anilino-5,5-dimethylcyclohex-2-en-1-one* | THF | 72% | thieme-connect.com |

*This reaction involves an enaminone instead of a 1,3-dicarbonyl.

EDDA is an effective catalyst for the synthesis of benzopyrans and related structures, which are common motifs in natural products with significant biological activity. researchgate.net One synthetic route involves the reaction of resorcinols with α,β-unsaturated aldehydes, catalyzed by EDDA, to produce benzopyran derivatives. researchgate.net This strategy has been successfully applied to the concise, one-step synthesis of natural products such as (±)-confluentin and the potent anti-HIV agent (±)-daurichromenic acid. researchgate.net

In another key application, EDDA catalyzes the three-component reaction of an aldehyde, malononitrile, and dimedone under solvent-free conditions to afford tetrahydrobenzo[b]pyrans. tandfonline.comresearchgate.net This method is characterized by high yields, short reaction times, and operational simplicity. tandfonline.com The synthesis of various pyranochalcones, like citrunobin and boesenbergin A, also relies on EDDA-catalyzed benzopyran ring formation as a key step. thieme-connect.com

Table 3: Examples of EDDA-Catalyzed Benzopyran Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Conditions | Reference(s) |

|---|---|---|---|---|---|

| Resorcinols | α,β-Unsaturated Aldehydes | - | Benzopyrans | Not specified | researchgate.net |

| Dimedone | Various Aldehydes | Malononitrile | Tetrahydrobenzo[b]pyrans | Solvent-free | tandfonline.comresearchgate.net |

Ethylenediamine diacetate is recognized as a mild and efficient catalyst for the Henry (nitroaldol) reaction. erowid.orgmdma.ch This reaction creates a carbon-carbon bond between a nitroalkane and a carbonyl compound, yielding β-nitroalcohols, which are valuable synthetic intermediates. scirp.org

The typical procedure involves the condensation of a substituted benzaldehyde (B42025) with a nitroalkane in the presence of a catalytic amount of EDDA in a solvent such as isopropanol. mdma.ch The use of EDDA as a catalyst can enhance reaction yields. scirp.org Its catalytic activity is thought to stem from its ability to facilitate the formation of the nitronate anion from the nitroalkane while also activating the carbonyl group of the aldehyde. This dual activation promotes the reaction, and the catalyst can help stabilize the reaction intermediate, thereby inhibiting the reversible retro-Henry reaction. scirp.org While ethylenediamine itself is also a known catalyst for this transformation, EDDA is specifically cited for its effectiveness. researchgate.net

Phytocannabinoid Synthesis (e.g., Cannabichromene)

This compound is a well-established catalyst for the synthesis of phytocannabinoids, most notably (±)-Cannabichromene (CBC). The key transformation involves the formation of a benzopyran ring through the reaction of a resorcinol (B1680541) derivative with an α,β-unsaturated aldehyde. koreascience.kr In a typical synthesis of CBC, olivetol (B132274) is reacted with citral (B94496) in a suitable solvent, such as toluene (B28343), under reflux conditions with EDDA as the catalyst. mdpi.com This method provides a direct route to the CBC scaffold.

The use of EDDA has been reported in multiple synthetic strategies for CBC, yielding moderate to good results. For instance, reacting olivetol with a mixture of E/Z-citral in toluene at reflux for several hours using EDDA as the catalyst has been shown to produce CBC with yields around 35-40%. mdpi.com Similarly, C-methylated analogs of CBC have been synthesized by reacting a C-methylated olivetol derivative with citral in the presence of catalytic EDDA in refluxing toluene. nih.govacs.org

The effectiveness of EDDA in these syntheses highlights its utility in constructing the chromene core of various cannabinoids and related biologically active molecules like (±)-daurichromenic acid. koreascience.kr

Table 1: Synthesis of Cannabichromene (CBC) and Analogs using EDDA Catalyst

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |

| Olivetol | E/Z-Citral | EDDA | Toluene | Reflux, 6h | (±)-Cannabichromene | ~35-40 | mdpi.com |

| 5-Pentyl-1,3-cyclohexanedione | Geranial | EDDA | Methanol | - | (±)-Cannabichromene | 37 | mdpi.com |

| C-Methylated Olivetol | Citral | EDDA | Toluene | Reflux | C-Methylated CBC | 20-21 | nih.govacs.org |

| Olivetol | α,β-Unsaturated Aldehydes | EDDA | - | - | Benzopyrans | - | koreascience.kr |

Microwave-Assisted Organic Synthesis

The application of microwave irradiation in conjunction with an EDDA catalyst has been shown to significantly accelerate organic reactions, leading to shorter reaction times, higher yields, and often cleaner product profiles. sigmaaldrich.com This technique is considered a greener synthetic approach due to its efficiency and reduced energy consumption compared to conventional heating methods. acs.org Research indicates that using EDDA in microwave-assisted synthesis can decrease reaction times by as much as 50% relative to traditional heating.

EDDA has been successfully employed as a catalyst in various microwave-assisted multicomponent reactions. researcher.life For example, it has been used to catalyze the synthesis of specific thioxothiazolidin-4-ones, achieving yields between 85% and 92%. sigmaaldrich.com The synthesis of spirooxindole derivatives bearing hexahydroquinoline moieties has also been efficiently carried out using EDDA under microwave conditions. researcher.life The choice of a polar aprotic solvent can enhance the catalyst's performance, and optimizing microwave parameters such as power and temperature is crucial for the success of these reactions.

Table 2: Examples of Microwave-Assisted Synthesis using EDDA Catalyst

| Reaction Type | Product Type | Yield (%) | Key Advantages | Reference |

| Multicomponent Reaction | Thioxothiazolidin-4-ones | 85-92 | Rapid, high yield | sigmaaldrich.com |

| Multicomponent Reaction | Spirooxindoles | >70 | Minimal byproducts | researcher.life |

| General Organic Synthesis | Various | - | 50% reduction in reaction time |

Mechanisms of Catalytic Action

The catalytic prowess of this compound stems from its unique molecular structure, which combines both acidic and basic functionalities. This bifunctional nature allows it to operate through synergistic catalytic cycles, primarily involving Brønsted acid-base interactions.

Brønsted Acid-Base Catalysis

This compound is a salt composed of the ethylenediammonium cation and two acetate (B1210297) anions. In solution, it acts as a combined Brønsted acid-base catalyst. thieme-connect.com The protonated amine groups (NH3+) of the ethylenediammonium ion serve as the Brønsted acid, capable of donating a proton. This acidic character is crucial for activating electrophilic substrates, such as the carbonyl group of an aldehyde, by making it more susceptible to nucleophilic attack. researchgate.netresearchgate.net

Concurrently, the acetate ion (CH3COO-) functions as a Brønsted base, capable of accepting a proton. thieme-connect.com This basic site can deprotonate a nucleophile, increasing its reactivity, or abstract a proton from an intermediate to facilitate subsequent steps in a reaction cascade, such as an elimination or cyclization. This dual catalytic role is central to its effectiveness in reactions like Knoevenagel condensations and domino Knoevenagel/hetero-Diels–Alder reactions for synthesizing tetrahydroquinolines. researchgate.net

Role of Dual Amine and Acetate Groups

The true strength of EDDA as a catalyst lies in the synergistic action of its dual amine (or protonated ammonium) and acetate groups. This bifunctionality allows it to facilitate multiple steps of a reaction mechanism, often within a single catalytic cycle, which is a hallmark of efficient organocatalysis.

In the synthesis of cannabichromene, for example, the acidic ammonium (B1175870) center can activate the aldehyde group of citral. Simultaneously, the basic acetate group can assist in the deprotonation of the phenolic hydroxyl group on olivetol, promoting the initial nucleophilic addition. This cooperative action lowers the activation energy of the reaction. Furthermore, these dual groups are instrumental in stabilizing charged intermediates formed during the reaction, which can prevent side reactions and increase the yield of the desired product. This ability to both activate reactants and stabilize intermediates through a concerted Brønsted acid-base mechanism makes EDDA a particularly effective catalyst for complex multicomponent and tandem reactions. researchgate.net

Research on Biological and Biomedical Applications

Chelating Agent in Biological Systems

The primary mechanism of action for Ethylenediamine (B42938) diacetate is chelation. patsnap.com As a chelating agent, its molecules can form multiple bonds to a single metal ion, effectively sequestering it. The EDDA structure contains an ethylenediamine backbone with two acetyl groups; the nitrogen and oxygen atoms in these groups act as binding sites, forming a stable, ring-like complex that "traps" the metal ion. patsnap.com This process is critical for its biological effects.

Ethylenediamine diacetate's capacity to bind with metal ions makes it an effective agent for removing them from biological systems. patsnap.com This is particularly relevant in cases of heavy metal toxicity. By forming stable, water-soluble complexes with metals such as lead, iron, and copper, EDDA facilitates their safe excretion from the body without causing further harm to tissues. patsnap.comnih.govwikipedia.org The stability of the metal-EDDA complex is crucial, ensuring that the toxic metal is effectively sequestered and neutralized. patsnap.com Research has shown that chelation therapy using ethylenediamine derivatives can significantly reduce the burden of toxic metals like lead, cadmium, and aluminum in the body. nih.gov

Many enzymes, known as metalloenzymes, require a metal ion as a cofactor for their catalytic activity. patsnap.comnih.gov this compound can be utilized in biochemical research to control and study the function of these enzymes. By chelating the essential metal ions, EDDA effectively deactivates the enzyme, allowing researchers to investigate its function in a controlled manner. patsnap.com This method of inhibition occurs through the sequestration of the metal ion that is indispensable for the enzyme's catalytic action. wikipedia.org This application is valuable for understanding the roles of specific metal ions in complex enzymatic pathways.

Transition metals, notably iron and copper, can catalyze the Fenton reaction, a chemical process that produces highly reactive and damaging molecules known as reactive oxygen species (ROS). patsnap.compatsnap.com These ROS can cause significant oxidative stress, leading to cellular damage. This compound exhibits antioxidant properties by chelating these catalytic metal ions. patsnap.compatsnap.com By binding to iron and copper, EDDA inhibits their ability to participate in the Fenton reaction, thereby reducing the formation of harmful ROS and providing a protective antioxidant effect. patsnap.comresearchgate.net This reduction in metal-mediated oxidative stress is a key aspect of its potential therapeutic applications. researchgate.net

Table 1: Effects of this compound as a Chelating Agent

| Application | Mechanism of Action | Target Ions/Molecules | Outcome in Biological Systems |

|---|---|---|---|

| Metal Ion Removal | Forms stable, water-soluble complexes with metal ions. patsnap.comsigmaaldrich.com | Heavy metals (e.g., lead, mercury), excess essential metals (e.g., iron, copper). patsnap.comnih.govpatsnap.com | Sequesters toxic ions for safe excretion from the body. patsnap.com |

| Enzyme Deactivation | Binds to essential metal cofactors required for enzyme activity. patsnap.comwikipedia.org | Metal ions in the active sites of metalloenzymes. patsnap.comwikipedia.org | Inhibition of enzyme function for research and therapeutic purposes. patsnap.com |

| Oxidative Stress Reduction | Sequesters transition metals, preventing their participation in ROS-generating reactions. patsnap.compatsnap.com | Iron (Fe²⁺/Fe³⁺), Copper (Cu⁺/Cu²⁺). patsnap.compatsnap.com | Decreased formation of reactive oxygen species (ROS) and reduced cellular damage. patsnap.comresearchgate.net |

Neuroprotection and Neurological Research

The properties of this compound also make it a compound of interest for neuroprotection and in the study of neurological diseases. Its ability to interact with both metal ions and neurotransmitter systems highlights its potential in this field.

Research on the parent compound, ethylenediamine (EDA), suggests it can act as a weak agonist for γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. nih.gov Studies indicate that EDA may activate GABA receptors through a direct action and also by promoting the release of endogenous GABA. nih.gov This interaction enhances the inhibitory signaling in the nervous system. While its potency is significantly lower than GABA itself, its ability to modulate the GABAergic system is a subject of ongoing research. nih.gov Some findings suggest that EDA's actions are complex and may involve mechanisms beyond simple GABA receptor activation, as its effects are not completely blocked by traditional GABA antagonists like bicuculline. nih.gov

The accumulation of excess metal ions, such as iron and copper, in the brain is implicated in the pathology of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. patsnap.com These metals can contribute to oxidative stress and neuronal damage. patsnap.com this compound is being investigated for its neuroprotective potential due to its dual action of metal chelation and antioxidant activity. patsnap.com Animal studies have suggested that EDDA can cross the blood-brain barrier, which is a critical feature for any centrally acting therapeutic agent. patsnap.com By chelating excess metal ions within the brain, EDDA may help to reduce oxidative stress and prevent further neuronal damage, offering a promising avenue for research into treatments for these conditions. nih.govpatsnap.com

Table 2: Investigated Neuroprotective Roles of this compound

| Area of Research | Proposed Mechanism | Potential Outcome |

|---|---|---|

| Modulation of GABAergic Activity | Acts as a weak GABA agonist and may release endogenous GABA. nih.govnih.gov | Enhancement of inhibitory neurotransmission. |

| Neurodegenerative Disease | Crosses the blood-brain barrier to chelate excess metal ions (e.g., iron, copper). patsnap.com | Reduction of metal-induced oxidative stress and neuronal damage. nih.govpatsnap.com |

Cancer Therapy Research (Platinum Complexes)

Platinum-based complexes incorporating this compound (EDDA) ligands have been a significant area of investigation in the search for novel anticancer agents with improved efficacy and the ability to overcome resistance to conventional platinum-based drugs like cisplatin (B142131).

Research has demonstrated that platinum(II) and platinum(IV) complexes containing EDDA-type ligands exhibit cytotoxic effects against a variety of human cancer cell lines. researchgate.netceon.rs The antiproliferative activity of these complexes is dose-dependent. researchgate.net For instance, certain platinum(IV) complexes with esters of ethylenediamine-N,N'-di-(S,S)-(2,2'-dibenzyl)acetic acid have shown significantly higher cytotoxic potential against chronic lymphocytic leukaemia cell lines compared to cisplatin. iiarjournals.org

The cytotoxic efficacy of these compounds has been evaluated across a panel of cancer cell lines, with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) being a key metric. While in some cases the cytotoxicity of EDDA-type platinum complexes is lower than that of cisplatin, they have shown notable activity, particularly against cisplatin-resistant cells. researchgate.netceon.rs For example, platinum(IV) complexes with R2edda ligands (where R represents an ester group) have demonstrated the highest cytotoxic activity in the cisplatin-resistant testicular germ cell tumor cell line 1411HP. researchgate.net

Below is a data table summarizing the cytotoxic effects of selected platinum complexes with EDDA-type ligands on various cancer cell lines.

Table 1: Cytotoxicity (IC50) of Platinum Complexes with EDDA-type Ligands

| Complex Type | Ligand Ester Group (R) | Cancer Cell Line | IC50 (µM) | Comparative Cisplatin IC50 (µM) |

|---|---|---|---|---|

| Platinum(IV) | Me, Et, n-Pr | 1411HP (Testicular) | ~35-40 | 2.7 |

| Platinum(II) | n-Pr | A2780 (Ovarian) | 51 | 0.55 |

| Platinum(IV) | Br, J | A2780 (Ovarian) | ~30-90 | 0.2 |

A significant challenge in cancer chemotherapy is the development of resistance to platinum-based drugs like cisplatin. nih.govnih.gov Platinum complexes with ethylenediamine-derived ligands are being explored as a strategy to circumvent these resistance mechanisms. ajuronline.org Research indicates that some platinum compounds with EDDA-type ligands have noticeable effects on cell lines known for high levels of cisplatin resistance. researchgate.netplos.org

The mechanism by which these complexes may overcome resistance is thought to be different from that of cisplatin, potentially involving different modes of cell death such as apoptosis and necrosis. researchgate.netplos.org For example, dichloro-(ethylenediamine)-platinum(II), which has a stable five-membered cyclic group, may evade some of the observed mechanisms of cisplatin resistance. ajuronline.org Studies on cisplatin-resistant human ovarian cancer cell lines (A2780cisR) have shown that while higher concentrations of EDDA-type platinum complexes are required compared to the non-resistant parental line (A2780), they can still exert a cytotoxic effect where cisplatin is less effective. ceon.rs The enhanced activity in resistant cell lines suggests that these complexes may have different cellular uptake, efflux, or DNA interaction pathways compared to cisplatin. nih.govnih.gov

Structure-activity relationship studies have been crucial in optimizing the anticancer activity of platinum complexes with EDDA-type ligands. A key finding is the correlation between the length of the ligand ester group's carbon chain and the complex's cytotoxic effect. researchgate.netceon.rs In most instances, a longer ester chain is associated with greater antitumor activity. researchgate.netceon.rs

This trend has been observed in studies of platinum(II) complexes with R2edda ligands (R = Me, Et, n-Pr), where the complex with the n-propyl group ([PtCl2(n-Pr2edda)]) demonstrated the highest cytotoxic effect against A2780 ovarian cancer cells. ceon.rs Similarly, for O,O'-dialkyl esters of (S,S)-ethylenediamine-N,N'-di-2-(4-methyl) pentanoic acid platinum(II) complexes, the compound with the n-butyl group in the ester chain showed the highest activity against human colon cancer cell lines. nih.gov The increased lipophilicity associated with longer carbon chains may enhance the rate of cellular uptake, leading to increased cytotoxic activity. nih.gov

This compound (EDDA) has been utilized as a mild base in the synthesis of aurones, a class of flavonoid-like compounds. nih.gov Certain aurones synthesized through this EDDA-mediated process have been identified as potent inhibitors of Sirtuin 1 (SIRT1), a class III histone deacetylase. nih.gov SIRT1 is considered a promising target in cancer therapy. rsc.org For example, the aurone (B1235358) compound (Z)-2-(5-bromo-2-hydroxybenzylidene) benzofuran-3(2H)-one, synthesized using EDDA, was identified as a potent SIRT1 inhibitor with an IC50 of 1µM. nih.gov This inhibition led to a dose-dependent increase in the acetylation of p53, ultimately inducing apoptosis in cancer cells. nih.gov It is important to note that in this context, this compound serves as a reagent in the synthesis of the SIRT1 inhibiting compounds, rather than the platinum-EDDA complex itself being the direct inhibitor.

Medical Imaging Applications (Technetium-99m Labeling)

In the realm of medical imaging, ethylenediamine-N,N-diacetic acid (EDDA) has been employed as a coligand in the development of radiopharmaceuticals labeled with Technetium-99m (99mTc). nih.gov 99mTc is a widely used radionuclide for single-photon emission computed tomography (SPECT) imaging due to its favorable physical properties. nih.govmdpi.com

One notable application is the development of 99mTc-EDDA/HYNIC-[Lys3]-BN, a radiolabeled peptide analog of human gastrin-releasing peptide (GRP) for imaging tumors that overexpress GRP receptors. nih.gov In this system, HYNIC (6-hydrazinonicotinamide) acts as a bifunctional coupling agent to attach the 99mTc to the peptide, while EDDA serves as a coligand, occupying coordination sites of the technetium and influencing the stability and hydrophilicity of the final radiolabeled peptide. nih.gov This approach has been successful in preparing potential molecular imaging probes for GRP-R-positive cancers. nih.gov Furthermore, research has demonstrated the visualization of Ehrlich tumors in mice using 99mTc-labeled ethylenediamine-N,N-diacetic acid, highlighting its potential in radionuclide imaging for cancer diagnosis. nih.gov

Environmental and Industrial Research Applications

Environmental Remediation Research

Research into the environmental applications of EDDA has primarily focused on its potential for soil and water cleanup, its comparative effectiveness against other chelating agents, and its environmental biodegradability.

EDDA has been investigated as a chelating agent for the remediation of soils contaminated with heavy metals. The fundamental principle behind this application is the ability of EDDA to bind with toxic heavy metal ions in the soil, forming water-soluble complexes. This process, known as chelation, increases the mobility of the heavy metals, allowing them to be washed out of the soil, a technique referred to as soil washing.

The effectiveness of EDDA in this context is attributed to its molecular structure, which allows it to form stable coordinate bonds with metal ions, effectively sequestering them from the soil matrix. This makes the metals more available for extraction and removal, thus decontaminating the soil. Research has shown that chelating agents like EDDA are instrumental in wastewater treatment processes by facilitating the removal of heavy metals, contributing to environmental sustainability chemimpex.com.

The performance of EDDA in environmental remediation is often benchmarked against other well-known chelating agents, most notably Ethylenediaminetetraacetic acid (EDTA), as well as newer, more biodegradable alternatives like Glutamic acid diacetate (GLDA) and Methylglycine diacetic acid (MGDA).

EDTA, a structurally similar but more heavily substituted chelating agent, is known for its high efficiency in metal removal. However, its persistence in the environment is a significant drawback nih.govuj.ac.za. In contrast, green chelating agents such as GLDA and MGDA are gaining prominence due to their more favorable environmental profiles semanticscholar.org. While direct comparative studies on the heavy metal removal efficiency of EDDA versus GLDA and MGDA are not as extensive as those for EDTA, the trend in environmental science is to seek agents that balance high efficacy with biodegradability.

The following table provides a comparative overview of these chelating agents.

| Chelating Agent | Key Characteristics | Environmental Consideration |

| EDDA | Disubstituted ethylenediamine (B42938) derivative | Potentially biodegradable nih.gov |

| EDTA | Tetrasubstituted ethylenediamine derivative, highly effective | Environmentally persistent nih.govuj.ac.za |

| GLDA | Readily biodegradable, derived from natural sources | Considered a "green" alternative semanticscholar.org |

| MGDA | Readily biodegradable, effective over a wide pH range | Considered a "green" alternative semanticscholar.org |

A critical aspect of a chelating agent's environmental profile is its biodegradability. Research has indicated that the biodegradability of ethylenediamine-based complexing agents is dependent on the number and character of their substituents nih.gov.

Tetra- and penta-substituted derivatives like EDTA are environmentally very stable. In contrast, disubstituted derivatives with two secondary nitrogen atoms, such as EDDA, are considered to be potentially degradable nih.gov. This suggests that EDDA and its analogs may have a less persistent impact on the environment compared to EDTA. The environmental fate of these compounds is a key area of ongoing research, as the breakdown products and their potential environmental effects must also be considered.

Industrial Process Research

In addition to its environmental applications, EDDA is also explored for its utility in various industrial processes, primarily due to its chelating and stabilizing properties.

In the manufacturing of detergents, chelating agents play a crucial role. They function by sequestering metal ions present in hard water, such as calcium and magnesium. These metal ions can interfere with the performance of surfactants, the primary cleaning agents in detergents, leading to reduced cleaning efficiency and the formation of soap scum.

In the agricultural sector, chelating agents are vital for improving the efficacy of fertilizers. Micronutrients such as iron, manganese, zinc, and copper are essential for plant growth but can become unavailable to plants in certain soil conditions, particularly in alkaline soils, where they form insoluble precipitates.

Chelating agents like EDDA can form stable, water-soluble complexes with these essential micronutrients chemimpex.com. This chelation process keeps the nutrients in a form that is readily available for uptake by the plant's root system, thereby correcting and preventing nutrient deficiencies ihumico.comhbmedipharm.comthinkdochemicals.comandersonsplantnutrient.com. The use of chelated micronutrients can lead to improved plant health, enhanced growth, and increased crop yields chemimpex.com. While EDTA is a commonly used chelating agent in agriculture, the potential biodegradability of EDDA makes it an interesting subject for research into more environmentally benign agrochemical formulations.

Material Processing (Polymer Synthesis)

Ethylenediamine diacetate and its parent compound, ethylenediamine, serve as versatile building blocks in the synthesis of various polymers. Their bifunctional nature, containing both amine and acetate (B1210297) or amino groups, allows them to participate in polymerization reactions to form complex macromolecules.

One notable application is in the preparation of phenolic resins. A process has been developed for the synthesis of N,N′-di(2-hydroxybenzyl) ethylenediamine-N,N′-diacetic acid (HBED) through a reaction involving ethylenediamine diacetic acid (EDDA), formaldehyde, and phenol. google.com In this reaction, the amine groups of EDDA react with formaldehyde and phenol to build a larger molecular structure, a key step in forming a polymer. google.com The reaction conditions, such as pH and temperature, are controlled to achieve a high yield of the desired product. google.com

Another significant area is the synthesis of hyperbranched polyamides (HBPAs). An innovative solid-state polymerization method utilizes ethylenediamine (EDA) and ethylenediaminetetraacetic acid (EDTA), a related compound. researchgate.net This process involves an acid-base reaction between EDTA and EDA, followed by thermal treatment to induce amide formation in the solid state. researchgate.net This technique allows for the creation of macromolecules with a highly branched, ordered framework and a very low dispersity index, indicating a uniform molecular weight. researchgate.net The reactive nature of this compound also makes it useful as a catalyst in various polymerization processes.

The table below summarizes a typical reaction for preparing a phenolic ethylenediamine diacetic acid compound.

Table 1: Example Synthesis of o,o-HBED

| Reactant | Molar Amount/Equivalents |

|---|---|

| Ethylenediamine-N,N′-diacetic acid (EDDA) | 0.375 mole |

| Potassium Hydroxide | 0.365 mole |

| Formaldehyde | 0.743 mole |

| Phenol | 4.50 moles |

| Product Yield | 79.4% |

Data sourced from patent information describing the synthesis of o,o-HBED. google.com

Metal-Organic Framework (MOF) Synthesis

Metal-Organic Frameworks (MOFs) are porous crystalline polymers composed of metal ions or clusters linked by organic ligands. wikipedia.org While this compound itself is not a primary linker in MOF synthesis, its parent compound, ethylenediamine (EDA), is widely used for post-synthetic modification of MOFs. This process introduces amine functional groups into the MOF structure, significantly enhancing its properties for specific applications.

A key application of this modification is in improving gas sorption and selectivity. For instance, a manganese-based MOF (Mn-DOBDC) was synthesized and subsequently functionalized by refluxing with an ethanol (B145695) solution of EDA. cardiff.ac.uk This modification introduced amine groups onto the metal coordination sites. cardiff.ac.uk The resulting material, EDA-Mn-DOBDC, exhibited enhanced carbon dioxide sorption capacity and improved stability against moisture. cardiff.ac.uk The amine functionalization is believed to mask hydrophilic metal sites, which imparts a degree of hydrophobicity to the structure and prevents the dissociation of coordination bonds in the presence of water. cardiff.ac.uk

Similarly, the MOF MIL-100(Cr) has been functionalized with ethylenediamine to create alkaline sites within its pores. researchgate.net This modification significantly increases the framework's affinity for acidic gases like CO2 over non-acidic gases such as N2O, leading to high adsorption selectivity. researchgate.net

The table below outlines the synthesis and modification of an amine-functionalized MOF.

Table 2: Synthesis and Modification of Mn-DOBDC MOF

| Step | Reagents & Conditions | Result |

|---|---|---|

| Synthesis | MnCl2·4H2O, 2,5-dihydroxyterephthalic acid, Dimethylformamide (DMF) | Brown crystals of Mn-DOBDC |

| Heated at 130°C under vacuum for 14 hours | Yield: 89% | |

| Modification | Mn-DOBDC crystals, 20% EDA solution in ethanol | Off-white crystals of EDA-Mn-DOBDC |

Data sourced from research on enhancing water stability and CO2 uptake in MOFs. cardiff.ac.uk

Functionalized Carbon Nanotube Preparation

Ethylenediamine (EDA) is a crucial reagent for the functionalization of carbon nanotubes (CNTs), a process that modifies their surface properties to improve solubility, compatibility with other materials, and introduce specific functionalities. researchgate.netnih.gov Covalent functionalization often involves creating carboxylic acid groups on the CNT surface through oxidation, which can then be reacted with the amine groups of ethylenediamine to form stable amide linkages. researchgate.netdtic.mil

In a typical procedure, multi-walled carbon nanotubes (MWCNTs) are first treated with a strong acid mixture (e.g., sulfuric and nitric acid) to create carboxyl groups (CNT-COOH). researchgate.net These carboxylated nanotubes are then reacted with ethylenediamine, often in the presence of a coupling agent like 1,3-dicyclohexylcarbodiimide (DCC), to yield amino-functionalized CNTs. researchgate.net This modification introduces primary amine groups onto the surface, which can serve as active sites for further reactions or applications.

These amine-functionalized CNTs have shown significant potential as metal-free electrocatalysts for water splitting reactions, including the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER). rsc.org The nitrogen-containing active sites introduced by EDA decoration on the nanotube lattice are believed to be responsible for this catalytic activity. rsc.org The resulting material (EDA-MWCNTs) demonstrates high efficiency, stability, and is considered an inexpensive and environmentally friendly alternative to metal-based catalysts. rsc.org

The table below presents characterization data for acid-functionalized (O-MWCNTs) and ethylenediamine-functionalized (EDA-MWCNTs) nanomaterials used in electrocatalysis.

Table 3: Electrocatalytic Performance of Functionalized MWCNTs

| Catalyst | Reaction | Overpotential (at 10 mA cm⁻²) | Tafel Slope (mV dec⁻¹) |

|---|---|---|---|

| O-MWCNTs | OER (in 0.5 M KOH) | 0.27 V | 49 |

| EDA-MWCNTs | OER (in 0.5 M KOH) | 0.19 V | 40 |

| O-MWCNTs | HER (in 0.5 M H₂SO₄) | Not specified | 90 |

Data sourced from research on amine-functionalized MWCNTs for electrochemical water splitting. rsc.org

Advanced Analytical and Computational Studies

Analytical Method Development for EDDA Quantification

The quantification of Ethylenediamine (B42938) diacetate (EDDA) is essential for process monitoring, quality control, and environmental assessment. As EDDA lacks a strong chromophore, direct spectrophotometric or UV-detection-based chromatographic methods are challenging. Therefore, analytical techniques often rely on pre-column or in-situ derivatization to attach a UV-active or fluorescent tag, or they employ alternative detection methods.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of EDDA and related aminopolycarboxylic acids like EDTA. humanjournals.comnih.gov A common strategy involves forming a stable metal complex with an ion such as iron(III) or copper(II). nih.gov This complexation serves two purposes: it imparts a strong UV-visible absorbance to the analyte, allowing for sensitive detection, and it standardizes the various potential species of the ligand into a single, well-defined complex. nih.gov

Ion-pair reversed-phase HPLC is a particularly effective approach. In this method, a reagent like tetrabutylammonium (B224687) bromide is added to the mobile phase, which forms an ion pair with the negatively charged EDDA-metal complex, enabling its retention and separation on a nonpolar stationary phase (e.g., C18). humanjournals.comnih.gov Detection is typically performed via UV-Vis spectrophotometry at the wavelength of maximum absorbance for the specific metal complex formed. humanjournals.com For instance, the Fe(III)-EDTA complex is often detected around 265 nm. humanjournals.com

Alternatively, derivatization with fluorescent tagging agents can be employed. Reagents like ortho-phthaldehyde (OPA), when reacted with the primary amine groups of EDDA in the presence of a thiol, produce a highly fluorescent isoindole derivative, which can be detected with high sensitivity using a fluorescence detector. nih.gov Gas chromatography-mass spectrometry (GC-MS) can also be used, though it requires a derivatization step to convert the non-volatile EDDA into a more volatile ester form. nih.gov

Electrochemical Methods

Electrochemical techniques offer another avenue for EDDA quantification. Methods such as potentiometry, voltammetry, and amperometry can be utilized. nih.govanalog.com These methods are based on measuring the potential or current generated by electrochemical reactions involving EDDA or its metal complexes. analog.com For example, an ion-selective electrode (ISE) could be developed to be sensitive to a specific EDDA-metal complex. Voltammetric methods, such as differential pulse anodic stripping voltammetry, could be used to detect the metal ion released from an EDDA complex or the change in the electrochemical signal of a metal upon complexation with EDDA. nih.gov

Spectrophotometric Methods

Direct UV-Visible spectrophotometry is generally not feasible due to the low intrinsic absorbance of EDDA. nih.govresearchgate.net However, indirect methods can be developed. Similar to the principle used in HPLC, the formation of a colored complex with a transition metal ion allows for quantification based on the absorbance of the complex. scut.edu.cn For example, reacting EDDA with a known excess of a colored metal ion solution and measuring the change in absorbance could provide a basis for quantification.

| Analytical Technique | Principle | Detection Method | Key Considerations |

|---|---|---|---|

| Ion-Pair Reversed-Phase HPLC | Complexation with a metal ion (e.g., Fe3+, Cu2+) followed by separation of the resulting charged complex. humanjournals.comnih.gov | UV-Visible Spectrophotometry | Requires optimization of ion-pair reagent concentration and mobile phase pH. humanjournals.com |

| HPLC with Pre-column Derivatization | Reaction with a fluorescent tag (e.g., OPA) to create a detectable derivative. nih.gov | Fluorescence Detection | Offers high sensitivity; derivatization conditions must be carefully controlled for reproducibility. nih.gov |